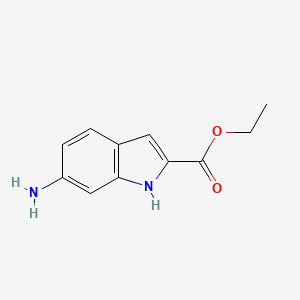

ethyl 6-amino-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRRQTCJDBVMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 6 Amino 1h Indole 2 Carboxylate and Analogous Structures

Established Synthetic Pathways for Indole-2-Carboxylates

The Fischer indole (B1671886) synthesis, first reported in 1883, is a cornerstone reaction in organic chemistry for the preparation of indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgalfa-chemistry.com This method is widely applicable for producing 2-substituted and 3-substituted indole derivatives. alfa-chemistry.com The reaction can be promoted by a range of Brønsted acids, such as hydrochloric acid and sulfuric acid, or Lewis acids like zinc chloride and boron trifluoride. wikipedia.org

A common and direct application of the Fischer indole synthesis for producing indole-2-carboxylates involves the use of ethyl pyruvate (B1213749). The reaction begins with the condensation of a substituted phenylhydrazine (B124118) or phenylhydrazine hydrochloride with ethyl pyruvate to form the corresponding phenylhydrazone. google.com This intermediate is then subjected to an acid-catalyzed cyclization, often using a mixture of polyphosphoric acid and phosphoric acid, at elevated temperatures to yield the substituted ethyl indole-2-carboxylate (B1230498). google.com Subsequent hydrolysis of the ester furnishes the corresponding indole-2-carboxylic acid. google.com This particular pathway is noted for its operational simplicity and use of readily available starting materials. google.com

| Starting Materials | Key Reagents | Product | Yield | Purity |

| Substituted phenylhydrazine hydrochloride or phenylhydrazine, Ethyl pyruvate | Polyphosphoric acid, Phosphoric acid | Substituted ethyl indole-2-carboxylate | 64% | >97% |

The mechanism of the Fischer indole synthesis involves a key nih.govnih.gov-sigmatropic rearrangement, which is analogous to a Cope rearrangement. alfa-chemistry.comnih.gov After the initial formation of the phenylhydrazone, it tautomerizes to an enamine or 'ene-hydrazine' intermediate. wikipedia.orgalfa-chemistry.com Following protonation, this intermediate undergoes a cyclic nih.govnih.gov-sigmatropic rearrangement, specifically a 3,4-diaza-Cope rearrangement, to form a diimine. wikipedia.orgnih.gov This step is crucial as it establishes the new carbon-carbon bond required for the indole ring. Subsequent aromatization through the elimination of ammonia (B1221849) leads to the final indole product. wikipedia.orgalfa-chemistry.com Computational studies have shown that the nature of substituents on the carbonyl compound can significantly influence the success of this rearrangement, with electron-donating groups sometimes favoring competing cleavage pathways. nih.gov

The Japp–Klingemann reaction provides an alternative route to the necessary hydrazone precursors for the Fischer indole synthesis. wikipedia.org This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or a β-keto-ester, such as a 2-substituted acetoacetic ester, in the presence of a base. wikipedia.orgresearchgate.netnumberanalytics.com The initial coupling product undergoes hydrolytic cleavage of an acyl group to form the desired arylhydrazone. wikipedia.org This hydrazone can then be cyclized under acidic conditions via the Fischer methodology to yield an indole-2-carboxylate. wikipedia.orgresearchgate.net This two-step sequence is particularly useful for synthesizing a variety of substituted indoles. researchgate.net

| Reactants | Reaction Type | Intermediate | Final Product |

| Aryl diazonium salt, β-keto-ester | Japp–Klingemann reaction | Arylhydrazone | Indole-2-carboxylate |

The Reissert indole synthesis is another classical and reliable method for preparing indole-2-carboxylates, particularly those with substituents on the benzene (B151609) ring. derpharmachemica.comwikipedia.org This process begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.netchempedia.info This intermediate is then subjected to reductive cyclization. wikipedia.org The reduction of the nitro group to an amine is typically achieved using reagents like zinc in acetic acid, iron powder in acetic acid, or sodium dithionite. wikipedia.orgresearchgate.net The resulting amino group spontaneously cyclizes with the adjacent pyruvate side chain to form the indole-2-carboxylic acid. wikipedia.orgresearchgate.net If the ester is used directly, ethyl indole-2-carboxylate is obtained. orgsyn.org

Reductive cyclization represents a broad category of reactions for indole synthesis. A key strategy involves the reduction of an ortho-substituted nitroarene where the substituent contains a two-carbon chain that can cyclize with the newly formed amino group.

For instance, the reductive cyclization of ethyl o-nitrophenylpyruvate, an intermediate in the Reissert synthesis, is a well-established method. orgsyn.org Various reducing agents can be employed, including zinc and acetic acid, ferrous sulfate (B86663) and ammonium (B1175870) hydroxide (B78521), sodium hydrosulfite, and catalytic hydrogenation with platinum. orgsyn.org Similarly, the reductive cyclization of 2-nitrostyrenes using formate (B1220265) esters as a carbon monoxide source, catalyzed by palladium complexes, has been shown to produce indoles in excellent yields. researchgate.net Another approach involves the electrochemical reduction of o-nitroanilines, which proceeds through a tandem process of nitro reduction, C(sp³)–H amination, and condensation to form fused benzimidazole (B57391) derivatives, showcasing the versatility of reductive cyclization in heterocyclic synthesis. rsc.org

Reductive Cyclization Approaches

Of o-Nitrophenylpyruvates

A foundational method for synthesizing the indole-2-carboxylate core is the Reissert indole synthesis. wikipedia.orgresearchgate.net This reaction involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate. wikipedia.orgwikipedia.org This intermediate is then subjected to reductive cyclization to form the indole ring. wikipedia.orgresearchgate.net

The key steps of the Reissert synthesis are:

Condensation: An o-nitrotoluene is treated with diethyl oxalate and a base (e.g., potassium ethoxide or sodium ethoxide) to form the corresponding ethyl o-nitrophenylpyruvate. wikipedia.orgwikipedia.org Potassium ethoxide has been noted to provide better yields than sodium ethoxide. wikipedia.orgwikipedia.org

Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization. Various reducing agents can be employed for this step, including zinc in acetic acid, iron powder in acetic acid, or catalytic hydrogenation. wikipedia.orgresearchgate.net This step reduces the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization by attacking the adjacent ketone to form the indole ring. akjournals.com

Scheme 1: General Reissert Indole Synthesis

This method is versatile and allows for the synthesis of various substituted indole-2-carboxylates by starting with appropriately substituted o-nitrotoluenes. researchgate.net

Stannous Chloride Reduction of Ethyl 1-Hydroxyindole-2-Carboxylate

Another synthetic route to obtain the indole-2-carboxylate scaffold involves the reduction of an N-hydroxyindole precursor. Specifically, ethyl 1-hydroxyindole-2-carboxylate can be reduced to ethyl 1H-indole-2-carboxylate using stannous chloride (SnCl₂). orgsyn.org This reaction is an effective method for removing the N-hydroxy group.

The synthesis of the starting material, ethyl 1-hydroxy-1H-indole-2-carboxylate, can be achieved through the reduction of 2-nitrophenylpyruvic acid with anhydrous stannous chloride in an alcoholic solvent like ethanol (B145695), which proceeds via reduction and intramolecular cyclization. nih.gov In one study, this reaction yielded the N-hydroxy indole product in 60% yield. nih.gov The subsequent reduction of the N-hydroxy group provides the final indole-2-carboxylate. orgsyn.org

Synthesis of the 6-Amino Moiety

The introduction of the amino group at the 6-position of the indole ring is typically achieved by the reduction of a corresponding 6-nitro precursor. The synthesis of ethyl 6-nitro-1H-indole-2-carboxylate serves as a crucial step, which is then followed by a high-yielding reduction to produce the desired 6-amino product.

Reduction of Ethyl 6-Nitro-1H-Indole-2-Carboxylate Precursors

The conversion of the 6-nitro group to a 6-amino group is a standard transformation in organic synthesis. Several reliable methods are available, primarily categorized as catalytic hydrogenation or metal-mediated reductions. commonorganicchemistry.com

Catalytic Hydrogenation Methods (e.g., Palladium on Carbon with Ammonium Formate)

Catalytic transfer hydrogenation (CTH) is a widely used, efficient, and mild method for the reduction of aromatic nitro compounds. nih.govutrgv.edu This technique avoids the need for pressurized hydrogen gas by using a hydrogen donor in the presence of a metal catalyst. utrgv.edu A common and effective system for this transformation is palladium on carbon (Pd/C) with ammonium formate (HCOONH₄) as the hydrogen donor. nih.govorganic-chemistry.org

In this process, ammonium formate decomposes in the presence of the palladium catalyst to generate hydrogen, which then reduces the nitro group to an amine. nih.gov The reaction is typically carried out in a solvent such as methanol (B129727) and is known for its high yields and chemoselectivity, often leaving other functional groups intact. organic-chemistry.orgresearchgate.net This method is advantageous due to its operational simplicity and the mild reaction conditions required. researchgate.netresearchgate.net

| Catalyst System | Hydrogen Donor | Typical Solvent | Key Advantages |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol, Ethanol | High yields, mild conditions, high chemoselectivity, operational simplicity. organic-chemistry.orgresearchgate.net |

Metal-mediated Reductions (e.g., SnCl₂·2H₂O)

Tin(II) chloride, or stannous chloride, is a classical and effective reagent for the reduction of aromatic nitro groups to anilines. commonorganicchemistry.comwikipedia.org The dihydrate form, SnCl₂·2H₂O, is commonly used for this purpose in an acidic or alcoholic solvent. scispace.com This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. commonorganicchemistry.com

The reaction involves the transfer of electrons from the Sn(II) species to the nitro group, leading to its reduction. The reaction is typically carried out in a solvent like ethanol, and the mixture is often heated to ensure completion. scispace.com Following the reduction, a basic workup is required to neutralize the acidic reaction mixture and precipitate tin salts, allowing for the isolation of the amine product. scispace.com

Table 1: Comparison of Reduction Methods for Ethyl 6-Nitro-1H-Indole-2-Carboxylate

| Method | Reagents | General Conditions | Pros | Cons |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Reflux in methanol or ethanol | High yields (>99% reported for similar reductions), clean reaction, mild conditions. researchgate.net | Cost of palladium catalyst, potential for catalyst poisoning. |

| Metal-mediated Reduction | SnCl₂·2H₂O | Ethanol, often with heating | Good functional group tolerance, inexpensive reagent. commonorganicchemistry.comresearchgate.net | Requires stoichiometric amounts of metal, workup can be tedious to remove tin byproducts. scispace.com |

Green Chemistry Approaches in Indole-2-Carboxylate Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient syntheses for indole derivatives. These approaches aim to minimize waste, reduce energy consumption, and use less hazardous materials. researchgate.net

One-pot syntheses are a key strategy, where multiple reaction steps are carried out in a single reaction vessel. This approach avoids the need for isolating and purifying intermediates, thus saving solvents and energy. researchgate.net For instance, a one-pot Fischer indole synthesis for indole-2-carboxylates has been developed starting from β-nitroacrylates and arylhydrazines. researchgate.net

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net An improved synthesis of indole-2-carboxylic acid esters has been reported using microwave irradiation in the presence of an ionic liquid, which serves as both a solvent and a catalyst. This method offers advantages such as high product yields, short reaction times, and easy workup procedures. researchgate.net

Table 2: Green Synthetic Approaches for Indole-2-Carboxylates

| Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| One-Pot Synthesis | Minimizes waste, saves energy and time by avoiding intermediate isolation. | Fischer indole synthesis of indole-2-carboxylates from β-nitroacrylates. | researchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate in an ionic liquid. | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govnih.gov The use of controlled microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. nih.govresearchgate.net

An improved procedure for the synthesis of indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate under controlled microwave irradiation (100 W) at 50 °C. researchgate.netscielo.br This method, often carried out in the presence of an ionic liquid, provides excellent yields in a very short conversion period. researchgate.netscielo.br For instance, the reaction of 2-bromo benzenealdehyde with ethyl isocyanoacetate under microwave irradiation for just 10 minutes can achieve a 91% yield of the desired ethyl 1H-indole-2-carboxylate. scielo.br This is a significant improvement compared to the moderate yield (57%) obtained after 8 hours under conventional heating. scielo.br

The Leimgruber–Batcho indole synthesis is another classic reaction that has been successfully adapted to microwave conditions. nih.govdurham.ac.uk Microwave heating at elevated temperatures and pressures in sealed vessels accelerates the formation of enamine intermediates from 2-nitrotoluene (B74249) derivatives and dimethylformamide dimethyl acetal (B89532) (DMFDMA). durham.ac.uk These intermediates can then be efficiently cyclized to the corresponding indole. For example, the condensation of 2-nitrotoluene with DMFDMA under microwave heating at 180 °C for 4.5 hours resulted in a 95% isolated yield of the enamine adduct, a substantial improvement over the 22 hours required with conventional heating. durham.ac.uk

The benefits of microwave-assisted synthesis are evident in various indole-forming reactions, including Fischer, Madelung, and Bischler-Mohlau syntheses, highlighting its broad applicability in medicinal chemistry for the rapid generation of indole analogs. nih.govnih.gov

Use of Ionic Liquids as Solvents and Catalysts

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents in organic synthesis due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. researchgate.netnih.gov In the synthesis of indole-2-carboxylates, ionic liquids can function as both the solvent and a catalyst, often in synergy with microwave irradiation. researchgate.netscielo.br

The ionic nature of ILs allows for highly effective interaction with microwave energy, leading to rapid heating and accelerated reaction rates. researchgate.net A notable example is the use of 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) as the solvent for the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.netscielo.br This system, when subjected to microwave irradiation, facilitates the synthesis of various indole-2-carboxylic acid esters in high yields. researchgate.netscielo.br The experimental procedure is simple, and the reaction times are remarkably short. researchgate.net

The Fischer indole synthesis can also be performed in high yield using the ionic liquid choline (B1196258) chloride·2ZnCl₂. rsc.org This method demonstrates high regioselectivity, leading exclusively to 2,3-disubstituted indoles when using alkyl methyl ketones. rsc.org A significant advantage of this protocol is the ability to isolate the product directly from the ionic liquid via sublimation, simplifying the purification process. rsc.org The reusability of ionic liquids further enhances their appeal as environmentally friendly reaction media. nih.gov

Aqueous Media and Solvent-Free Reaction Conditions

The principles of green chemistry encourage the use of environmentally benign solvents, with water being the ideal choice. ijcrt.org Designing organic reactions that can be performed in aqueous media offers numerous benefits, including enhanced safety, reduced cost, and simplified workup procedures. ijcrt.org Furthermore, eliminating the solvent altogether in solvent-free or neat reactions represents an even more sustainable approach. mdpi.com

The synthesis of bis-indole-2-carboxylic acid methane (B114726) derivatives has been successfully achieved in aqueous media. ijcrt.org This method involves the reaction of indole-2-carboxylic acid (2 equivalents) with an aldehyde (1 equivalent) in distilled water, heated to reflux in the presence of a Co-doped-Zn nanocatalyst. ijcrt.org This procedure is eco-friendly and provides excellent yields of the desired products. ijcrt.org

Solvent-free conditions have also been effectively employed for the synthesis of indole derivatives. mdpi.com For instance, the addition of indole to various aldehydes can be carried out under neat conditions at 100 °C. mdpi.com Interestingly, this solvent-free approach can lead to the unexpected formation of novel 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles, in addition to the classical bis(indolyl)methanes, depending on the nature of the aldehyde used. mdpi.com While aromatic aldehydes typically yield only the 3,3'-bis(indolyl)methanes, aliphatic aldehydes can produce a mixture of 3,3'- and 1,3'-isomers. mdpi.com

Nanocatalyst and Green Catalyst Applications (e.g., Zn-linked amino acid complexes)

The development of highly efficient and reusable catalysts is a cornerstone of green chemistry. Nanocatalysts, in particular, offer high surface-area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity. ijcrt.org

A prime example is the use of a Co-doped-Zn nanocatalyst for the synthesis of bis-indole-2-carboxylic acid methane derivatives in water. ijcrt.org This method is noted for its moderate reaction conditions and eco-friendly nature, providing excellent yields of in-situ recrystallized products. ijcrt.org Similarly, a ruthenium nanocatalyst (RuNC) has been shown to effectively catalyze the regioselective C–H alkenylation of indoles at the C3 position, demonstrating the versatility of nanocatalysis in indole functionalization. nih.gov

Zinc complexes, particularly those involving amino acids, are of interest due to zinc's role as a biocompatible Lewis acid. nih.govmdpi.com While direct application of pre-formed Zn-linked amino acid complexes as catalysts for the synthesis of the target compound is not extensively detailed, the components themselves are relevant. Zinc(II) can form chelate complexes with amino acids, where the amino acid coordinates to the metal center through nitrogen and oxygen atoms. nih.gov These complexes are explored for various biological and pharmaceutical applications. mdpi.com The catalytic activity of such systems can be inferred from reactions where zinc salts are used. For instance, the ionic liquid choline chloride·2ZnCl₂ acts as an effective Lewis acid catalyst in the Fischer indole synthesis. rsc.org The underlying principle involves the Lewis acidic zinc center activating the substrates, a role that could potentially be modulated by amino acid ligands in a more complex catalytic system.

| Catalyst | Reaction | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Co-doped-Zn Nanoparticles | Synthesis of bis-indole-2-carboxylic acid methanes | Water | Eco-friendly, moderate conditions, excellent yield | ijcrt.org |

| Ruthenium Nanocatalyst (RuNC) | Regioselective C-H alkenylation of indoles | DMF/DMSO | High regioselectivity, functional group tolerance | nih.gov |

Multicomponent Reactions Incorporating Indole-2-Carboxylates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. nih.govresearchgate.net They allow for the rapid construction of complex molecules from simple starting materials, making them particularly useful in diversity-oriented synthesis and drug discovery. nih.govnih.gov

Condensation Reactions with Aldehydes and Nucleophiles

The electron-rich nature of the indole nucleus makes it an excellent nucleophile, particularly at the C3 position, for reactions with electrophiles like aldehydes. rsc.org The condensation of indole-2-carboxylates with aldehydes and a third nucleophilic component is a common strategy to build molecular complexity. mdpi.comnih.gov

A well-established three-component reaction involves an indole, an aldehyde, and an active methylene (B1212753) compound. rsc.org This reaction, often referred to as the Yonemitsu condensation, is a versatile method for synthesizing 3-substituted indoles. researchgate.netrsc.org The reaction is typically initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the indole. nih.gov Various catalysts, including Lewis acids and organocatalysts like L-proline, have been employed to promote this transformation. rsc.org

For example, the reaction of indol-2-carbohydrazide, derived from ethyl indol-2-carboxylate, with various aromatic aldehydes in ethanol catalyzed by acetic acid leads to the corresponding N'-methylene-1H-indole-2-carbohydrazides in good yields. mdpi.com This demonstrates the reactivity of the indole-2-carboxylate scaffold in condensation reactions.

Ternary Condensation Protocols

Ternary, or three-component, condensation reactions provide a direct route to highly functionalized indole derivatives. nih.govresearchgate.net These one-pot procedures are synthetically attractive as they avoid the isolation of intermediates, thereby saving time and resources. nih.gov

One such protocol is the synthesis of polyfunctional pyrazolo[3,4-b]pyridines through a regioselective one-pot, three-component reaction of 3-(cyanoacetyl)indoles, 5-amino-3-methylpyrazole, and various aryl aldehydes. nih.gov The reaction proceeds via an initial Knoevenagel condensation of the aldehyde and the 3-cyanoacetylindole, followed by Michael addition of the aminopyrazole and subsequent cyclization. nih.gov

Isocyanide-based multicomponent reactions, such as the Ugi reaction, also represent a powerful tool for generating indole-containing scaffolds. nih.govrsc.org A recently developed multicomponent reaction involves 3-arylidene-3H-indolium salts, isocyanides, and amines to produce aryl(indol-3-yl)acetimidamides. nih.gov When ethyl isocyanoacetate is used as the isocyanide component, the reaction is followed by a cyclization step to form 3,5-dihydro-4H-imidazol-4-one derivatives, showcasing the potential to build complex heterocyclic systems tethered to the indole core in a single operation. nih.gov

Functional Group Modifications for Indole-2-Carboxylate Scaffold Construction

The indole-2-carboxylate framework serves as a versatile platform for a wide array of chemical modifications, enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. clockss.orgnih.govacs.org The reactivity of the indole ring, particularly at the N1 and C3 positions, along with the functionality of the C2-ester group, allows for targeted structural alterations.

Key modifications to the indole-2-carboxylate scaffold include N-alkylation, N-acylation, and C3-alkylation. Successful alkylation of the indole nitrogen (N1) of ethyl indol-2-carboxylate has been achieved using reagents like allyl bromide and benzyl (B1604629) bromide in the presence of aqueous potassium hydroxide in acetone. researchgate.netmdpi.com This method can be controlled to produce either the N-alkylated esters or, by adjusting the amount of base and water, the corresponding N-alkylated carboxylic acids in the same process. researchgate.netmdpi.com Furthermore, N-acyl derivatives are valuable precursors for subsequent transformations, such as the regioselective hydrogenation of the pyrrole (B145914) ring to yield indoline (B122111) structures. clockss.org

The C3 position of the indole ring is nucleophilic and susceptible to electrophilic substitution, most notably through Friedel-Crafts acylation. acs.org For instance, ethyl 5-chloroindole-2-carboxylate can be acylated at the C3 position with various acyl chlorides in the presence of aluminum chloride. acs.org The resulting ketone can then be reduced by agents like triethylsilane to introduce a range of alkyl groups at this position, significantly expanding the structural diversity of the scaffold. nih.govacs.org

The ester group at the C2 position can also be transformed. For example, hydrazinolysis of ethyl indol-2-carboxylate with hydrazine (B178648) hydrate (B1144303) yields indol-2-carbohydrazide. researchgate.net This carbohydrazide (B1668358) can then serve as a building block for further heterocyclization reactions, demonstrating the utility of the ester as a handle for more complex molecular constructions. researchgate.net

Controlled Synthesis of Indole-2-Carboxylic Acid Esters

The construction of the core indole-2-carboxylic acid ester structure is a critical step, and numerous methods have been developed for its controlled synthesis. These methodologies often focus on forming the indole ring system from acyclic or benzene-based precursors.

A prominent modern approach involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. scielo.brrsc.org This reaction can be catalyzed by copper in a ligand-free cascade process that proceeds efficiently for 2-iodo, 2-bromo, and 2-chloro substrates under mild conditions. rsc.org An advancement of this method utilizes controlled microwave irradiation in the presence of an ionic liquid, such as 1-methyl-3-butylimidazolium hydroxide ([bmim]OH). scielo.brresearchgate.netresearchgate.net This microwave-assisted technique offers significant advantages, including high product yields (often up to 97%), very short reaction times (as little as 10 minutes), and milder reaction conditions compared to conventional heating. scielo.brresearchgate.netresearchgate.net

The Hemetsberger-Knittel synthesis is another established method, which involves the condensation of an arylaldehyde with an azidoacetate to form an α-azidocinnamate intermediate. nih.govscielo.br Subsequent thermal decomposition of this intermediate leads to the formation of the indole ring. nih.gov However, this method can be limited by the need for high-boiling point solvents and sometimes results in lower yields. scielo.br

Classical methods for indole synthesis remain relevant for accessing specific substitution patterns. The Reissert indole synthesis, for example, utilizes the condensation of a 2-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting 2-nitrophenylpyruvate to form the indole-2-carboxylate. derpharmachemica.com The Fischer indole synthesis is another cornerstone method, proceeding from the acid-catalyzed cyclization of the phenylhydrazone of an α-ketoester like ethyl pyruvate. orgsyn.org

For the specific synthesis of amino-substituted indole-2-carboxylates, such as the titular ethyl 6-amino-1H-indole-2-carboxylate, a common and effective strategy is the reduction of a corresponding nitro-indole precursor. The synthesis of ethyl 5-amino-1H-indole-2-carboxylate has been demonstrated by the catalytic reduction of ethyl 5-nitro-1H-indole-2-carboxylate. chemicalbook.com This reduction is typically carried out using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen donor like ammonium formate, providing a direct and high-yielding route to the desired amino-substituted product. chemicalbook.com This strategy is directly applicable to the synthesis of the 6-amino isomer from an ethyl 6-nitro-1H-indole-2-carboxylate precursor.

Table 1: Selected Synthetic Methodologies for Indole-2-Carboxylic Acid Esters

| Method | Starting Materials | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | 2-Halo aryl aldehydes/ketones, Ethyl isocyanoacetate | CuI, [bmim]OH, Microwave (100 W), 50 °C | Ethyl 1H-indole-2-carboxylate derivatives | High (up to 97%) | scielo.brresearchgate.netresearchgate.net |

| Copper-Catalyzed Cascade | 2-Halo aryl aldehydes/ketones, Ethyl isocyanoacetate | Ligand-free Copper Catalyst | Ethyl 1H-indole-2-carboxylate derivatives | Good | rsc.org |

| N-Alkylation | Ethyl indol-2-carboxylate, Alkyl halide (e.g., Allyl bromide) | aq. KOH, Acetone, 20 °C | Ethyl 1-alkyl-1H-indole-2-carboxylate | Excellent | researchgate.netmdpi.com |

| C3-Acylation (Friedel-Crafts) | Ethyl 5-chloroindole-2-carboxylate, Acyl chloride | AlCl₃, 1,2-dichloroethane, reflux | Ethyl 3-acyl-5-chloro-1H-indole-2-carboxylate | Not specified | acs.org |

| Nitro Group Reduction | Ethyl 5-nitro-1H-indole-2-carboxylate | 5% Pd/C, NH₄COOH, EtOH, reflux | Ethyl 5-amino-1H-indole-2-carboxylate | 100% | chemicalbook.com |

Reactivity Studies and Derivatization Pathways of Ethyl 6 Amino 1h Indole 2 Carboxylate

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species is then attacked by the nucleophilic indole ring.

For ethyl 1H-indole-2-carboxylate derivatives, formylation occurs selectively at the C3 position. The reaction proceeds via electrophilic attack at this position to form a cationic intermediate, which, after loss of a proton, yields the 3-formyl derivative. The C6-amino group, being a strong activating group, facilitates this transformation by increasing the electron density of the indole system, leading to mild reaction conditions and high yields.

Table 1: Vilsmeier-Haack Formylation of Indole-2-Carboxylate (B1230498) Derivatives This table presents data for analogous indole-2-carboxylate substrates to illustrate the typical conditions and outcomes of the Vilsmeier-Haack reaction.

| Starting Material | Reagents | Solvent | Product | Ref. |

| Ethyl 5-chloro-1H-indole-2-carboxylate | POCl₃, DMF | Dichloroethane | Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | N/A |

| Ethyl 5-bromo-1H-indole-2-carboxylate | POCl₃, DMF | Dichloroethane | Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | N/A |

| Ethyl 1H-indole-2-carboxylate | POCl₃, DMF | N/A | Ethyl 3-formyl-1H-indole-2-carboxylate | N/A |

The halogenation of the ethyl 6-amino-1H-indole-2-carboxylate scaffold is a complex transformation due to multiple potential reaction sites. The outcome is highly dependent on the reaction conditions and the nature of the halogenating agent. The C6-amino group is a powerful activating, ortho-, para- directing group, which strongly influences the regioselectivity of substitution on the benzene (B151609) ring, favoring the C5 (para) and C7 (ortho) positions.

While direct halogenation of the target molecule is not widely reported, studies on related 6-substituted indoles provide insight. For instance, regioselective bromination at C7 has been achieved on 6-methoxyindole derivatives. In cases where the pyrrole (B145914) ring is deactivated by substitution at the N1 and C3 positions, bromination can be directed to the C6 position, although this requires a multi-step process researchgate.net. Without such modifications, direct bromination of an activated indole ring would likely occur at positions directed by the amino group. Given the steric hindrance at the C7 position from the adjacent indole fusion, substitution at the C5 position is often favored.

Table 2: Representative Halogenation Reactions on Indole Scaffolds This table illustrates the regioselectivity of halogenation on various indole substrates, highlighting the influence of directing groups.

| Starting Material | Reagents | Conditions | Product(s) | Key Observation | Ref. |

| 5,6-Dimethoxyindan-1-one | Br₂ | Acetic Acid, RT | 2,4-Dibromo-5,6-dimethoxyindan-1-one | Bromination occurs on both the activated aromatic ring and the α-position to the carbonyl. nih.govresearchgate.netmdpi.com | N/A |

| Methyl indole-3-carboxylate | Br₂ | Acetic Acid | Methyl 5,6-dibromoindole-3-carboxylate | Deactivating group at C3 allows for halogenation on the benzene ring. rsc.org | N/A |

| Methyl indolyl-3-acetate | 1. Acylation at N1, C22. Br₂/CCl₄3. Deprotection | Multi-step | Methyl 6-bromoindolyl-3-acetate | Deactivation of pyrrole ring allows for selective C6 bromination. researchgate.net | N/A |

Reactions Involving the Amine Functional Group at C6

The primary aromatic amine at the C6 position is a key functional handle for a variety of derivatization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecules.

The C6-amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. These reactions are typically high-yielding and provide a robust method for modifying the electronic properties of the benzene ring and introducing new functional groups. For example, acetylation with acetyl chloride would yield ethyl 6-acetamido-1H-indole-2-carboxylate, while reaction with benzenesulfonyl chloride would produce ethyl 6-(phenylsulfonamido)-1H-indole-2-carboxylate.

Table 3: General Conditions for Acylation and Sulfonylation of Aromatic Amines This table outlines generalized reaction parameters for the derivatization of the C6-amino group, based on standard organic transformations.

| Reaction Type | Reagent | Base | Typical Solvent | General Product Structure |

| Acylation | Acetyl Chloride | Pyridine | Dichloromethane (DCM) | Ethyl 6-acetamido-1H-indole-2-carboxylate |

| Acylation | Acetic Anhydride | Triethylamine | Tetrahydrofuran (THF) | Ethyl 6-acetamido-1H-indole-2-carboxylate |

| Sulfonylation | Benzenesulfonyl Chloride | Pyridine | Dichloromethane (DCM) | Ethyl 6-(phenylsulfonamido)-1H-indole-2-carboxylate |

| Sulfonylation | p-Toluenesulfonyl Chloride | Triethylamine | Acetonitrile (B52724) | Ethyl 6-(tosylamido)-1H-indole-2-carboxylate |

The primary amine at C6 can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds under mild heating in a suitable solvent (e.g., ethanol (B145695), toluene) and is often catalyzed by a catalytic amount of acid. The removal of water, either by azeotropic distillation or a dehydrating agent, drives the equilibrium towards the formation of the imine product. The resulting C=N double bond can be further reduced, for example with sodium borohydride, to furnish a stable secondary amine. This pathway offers a straightforward method for introducing a wide variety of alkyl and aryl substituents at the C6-nitrogen atom.

Table 4: Representative Conditions for Schiff Base Formation This table details typical reactants and conditions for the condensation reaction between a primary aromatic amine and a carbonyl compound.

| Amine Substrate | Carbonyl Compound | Catalyst | Solvent | Product Type | Ref. |

| 4-Nitroaniline | Salicylaldehyde | H₂SO₄ (cat.) | Ethanol | Imine (Schiff Base) | asianpubs.org |

| Primary Aromatic Amine | Benzaldehyde | Acetic Acid (cat.) | Toluene | Imine (Schiff Base) | orientjchem.orgresearchgate.net |

| Aniline | Benzaldehyde | None (neat) | Ethanol | Imine (Schiff Base) | nih.gov |

Modern cross-coupling reactions provide powerful tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is particularly relevant for the N-arylation of the C6-amino group. wikipedia.orglibretexts.orgorganic-chemistry.org In this palladium-catalyzed reaction, the amine acts as a nucleophile and is coupled with an aryl halide (or triflate) in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.orgacsgcipr.org This reaction is highly versatile, with a broad substrate scope, allowing for the synthesis of a diverse library of N-aryl derivatives of this compound. wikipedia.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orgnih.gov

While the outline mentions Suzuki cross-coupling, it is primarily a C-C bond-forming reaction. The Buchwald-Hartwig amination is the more direct and standard method for the arylation of an amine functional group. Cross-dehydrogenative coupling (CDC) reactions can also form C-N bonds but often require specific directing groups or harsher oxidative conditions.

Table 5: Components of the Buchwald-Hartwig Amination for N-Arylation This table summarizes the key components and their roles in the palladium-catalyzed N-arylation of a primary amine like that at the C6 position.

| Component | Examples | Role in Catalytic Cycle | Ref. |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. | organic-chemistry.org |

| Ligand | XPhos, SPhos, BINAP, DPPF | Bulky, electron-rich phosphines that stabilize the Pd center and facilitate oxidative addition and reductive elimination. wikipedia.org | wikipedia.org |

| Aryl Electrophile | Aryl bromides, aryl chlorides, aryl triflates | Provides the aryl group to be coupled to the nitrogen atom. | organic-chemistry.orgacsgcipr.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile and facilitates the catalytic cycle. libretexts.org | libretexts.org |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvent to facilitate the reaction. | libretexts.org |

Transformations of the Ester Functional Group at C2

The ester at the C2 position of the indole ring is a key handle for synthetic modifications. Its reactivity allows for the introduction of new functional groups and the construction of more complex molecules.

Ester Hydrolysis to Carboxylic Acids

The conversion of this compound to its corresponding carboxylic acid, 6-amino-1H-indole-2-carboxylic acid, is a fundamental transformation. This hydrolysis is typically achieved under basic conditions. orgsyn.org The reaction involves heating the ester in the presence of an aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol or methanol (B129727) to ensure solubility. nih.govmdpi.com

The process proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which is subsequently protonated by the solvent. An acidic workup is then required to neutralize the resulting carboxylate salt and precipitate the free carboxylic acid. For instance, related substituted indole-2-carboxylates have been successfully hydrolyzed using NaOH in a methanol/water mixture at elevated temperatures. nih.gov Similarly, aqueous KOH can be employed, and by adjusting the concentration and reaction time, hydrolysis can be achieved, sometimes even concurrently with other reactions like N-alkylation. mdpi.com

Table 1: General Conditions for Ester Hydrolysis of Indole-2-Carboxylates

| Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| NaOH | Methanol / Water | Heat (e.g., 80 °C) | Carboxylic Acid | nih.gov |

| aq. KOH | Acetone / Water | Reflux | Carboxylic Acid | mdpi.com |

Transesterification Processes

Transesterification is a process where the ethyl group of the ester is exchanged for another alkyl group from an alcohol, typically under catalytic conditions. For indole-2-carboxylates, this reaction can occur when attempting other transformations in alcoholic solvents with a corresponding base. A notable example is the treatment of ethyl 1H-indole-2-carboxylate with sodium methoxide (NaOMe) in methanol. mdpi.comresearchgate.net Instead of promoting N-alkylation, this combination leads to the efficient conversion of the ethyl ester into methyl 1H-indole-2-carboxylate. mdpi.com This reaction highlights the importance of choosing appropriate base and solvent combinations to avoid unintended side reactions. The general procedure involves stirring the ethyl ester with a sodium alkoxide in the corresponding alcohol solvent. mdpi.com

Reduction of the Ester to Alcohols

The ester functional group can be reduced to a primary alcohol, yielding (6-amino-1H-indol-2-yl)methanol. This transformation requires a strong reducing agent due to the relative stability of the ester. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.comreddit.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous or acidic workup to quench the excess reagent and liberate the alcohol. youtube.com

The mechanism involves the nucleophilic addition of a hydride ion from the AlH₄⁻ complex to the ester's carbonyl carbon. masterorganicchemistry.com This is followed by the elimination of an ethoxide-aluminum complex to form an intermediate aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to the corresponding alcoholate, which is then protonated during workup. youtube.com It is important to note that for some 3-substituted indole esters, reduction with LiAlH₄ can sometimes lead to hydrogenolysis, resulting in the formation of a 2-methylindole (skatole) derivative instead of the expected alcohol. researchgate.net

Hydrazinolysis of the Ester

Hydrazinolysis is the reaction of the ethyl ester with hydrazine (B178648), which displaces the ethoxy group to form the corresponding carbohydrazide (B1668358). This reaction converts this compound into 6-amino-1H-indole-2-carbohydrazide. The process is generally straightforward and high-yielding, typically involving refluxing the ester with hydrazine hydrate (B1144303) in an alcoholic solvent like ethanol. mdpi.comresearchgate.net The resulting carbohydrazide is often a stable, crystalline solid that can be easily purified. mdpi.com This carbohydrazide derivative is a crucial intermediate, as the hydrazine moiety is highly nucleophilic and serves as a building block for a wide array of heterocyclic compounds. nih.govmdpi.com

The terminal amino group of the 6-amino-1H-indole-2-carbohydrazide is highly nucleophilic and readily condenses with the carbonyl group of aldehydes and ketones. This reaction, typically catalyzed by a small amount of acid such as acetic acid, results in the formation of N-acylhydrazones, also known as Schiff bases. mdpi.comresearchgate.net The reaction is driven by the removal of a water molecule. A wide variety of aromatic and heteroaromatic aldehydes can be used to generate a library of diverse hydrazone derivatives. mdpi.comresearchgate.netresearchgate.net These products are valuable for their biological activities and as intermediates for further cyclization reactions. nih.gov

Table 2: Examples of Hydrazone Formation from Indole-2-Carbohydrazide

| Aldehyde/Ketone Reactant | Catalyst | Product Type | Reference |

|---|---|---|---|

| Indole-3-carboxaldehyde | Acetic Acid | Indolyl-methylene-indole-carbohydrazide | mdpi.com |

| Pyridine-3-carboxaldehyde | Acetic Acid | Pyridinyl-methylene-indole-carbohydrazide | mdpi.com |

| 2'-Aminoacetophenone | Acetic Acid | (1-(2-aminophenyl)ethylidene)-indole-carbohydrazide | mdpi.com |

| Aromatic Aldehydes | Acidic Medium | Aromatic Hydrazone Derivatives | researchgate.net |

The indole-2-carbohydrazide core is a versatile precursor for synthesizing fused and appended heterocyclic systems. One important pathway involves the formation of thiazole (B1198619) rings. A common strategy is to first convert the carbohydrazide into a thiosemicarbazide by reacting it with an isothiocyanate or another sulfur-containing reagent. researchgate.net This thiosemicarbazide can then undergo intramolecular or intermolecular cyclization reactions.

Alternatively, the hydrazones formed from the reaction with aldehydes (as described in 3.3.4.1) can be cyclized. For example, reaction with α-haloketones or reagents like thioglycolic acid can lead to the formation of thiazolidinone or thiazole derivatives. nih.goveurekaselect.com For instance, N-acylhydrazones can react with thioglycolic acid in a cyclocondensation reaction to yield N-(4-oxo-thiazolidin-3-yl)-indole-2-carboxamides. nih.govresearchgate.net These reactions significantly expand the chemical diversity accessible from this compound. eurekaselect.com

Reactivity of the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is a key site for functionalization. Deprotonation of the N-H group generates an indolyl anion, which can readily participate in nucleophilic substitution reactions. However, the presence of an ester group at the C2 position requires careful selection of reaction conditions to prevent unwanted hydrolysis.

A successful and practical method for the N-alkylation of the parent compound, ethyl indole-2-carboxylate, involves the use of aqueous potassium hydroxide (KOH) in acetone. This approach avoids the need for strong, anhydrous bases like sodium hydride while still effectively generating the nucleophilic indole anion required for alkylation. The reaction proceeds by adding an alkylating agent, such as an alkyl halide, to the indole derivative in the presence of the aqueous base solution.

For instance, the reaction of ethyl indol-2-carboxylate with allyl bromide or benzyl (B1604629) bromide in the presence of aqueous KOH in acetone at room temperature results in excellent yields of the corresponding N-alkylated esters, ethyl 1-allyl-1H-indole-2-carboxylate and ethyl 1-benzyl-1H-indole-2-carboxylate, respectively nih.gov. The use of a phase-transfer catalyst is not necessary, simplifying the procedure. This method is also effective with other alkylating agents, although reaction times may vary. Alkylation with amyl bromide, for example, is slower and may require several hours to achieve a good yield of the N-pentyl derivative nih.gov.

The choice of reaction conditions, particularly the amount of base and water, significantly influences the final product distribution between the N-alkylated ester and the corresponding N-alkylated carboxylic acid. While carefully controlled conditions can yield the N-alkylated ester, an excess of aqueous KOH, especially when combined with heating, promotes the hydrolysis of the C2-ester group.

This phenomenon can be exploited to directly synthesize N-alkylated indole-2-carboxylic acids without isolating the intermediate ester. By increasing the quantity of aqueous KOH and refluxing the reaction mixture, the initially formed N-alkylated ester undergoes in-situ saponification to afford the desired N-alkylated acid in high yield nih.gov. For example, after initial N-alkylation with benzyl bromide, increasing the base concentration and heating for one hour leads directly to 1-benzyl-1H-indole-2-carboxylic acid nih.gov.

Conversely, slower-reacting alkylating agents like amyl bromide can lead to a mixture of products. Under conditions intended for ester formation, a considerable amount of the unalkylated 1H-indole-2-carboxylic acid might be formed alongside the desired N-alkylated ester, due to the prolonged reaction time allowing for competing ester hydrolysis nih.gov.

Table 1: N-Alkylation of Ethyl Indole-2-Carboxylate using Aqueous KOH This table summarizes the outcomes of N-alkylation reactions on the parent ethyl indole-2-carboxylate scaffold, demonstrating the influence of the alkylating agent and reaction conditions on product distribution nih.gov.

| Alkylating Agent | Conditions | Major Product | Yield |

|---|---|---|---|

| Allyl Bromide | aq. KOH, Acetone, 20°C, 2h | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent |

| Benzyl Bromide | aq. KOH, Acetone, 20°C, 2h | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent |

| Benzyl Bromide | Increased aq. KOH, Acetone, Reflux, 1h | 1-Benzyl-1H-indole-2-carboxylic acid | High |

| Amyl Bromide | aq. KOH, Acetone, 20°C, 8h | Ethyl 1-pentyl-1H-indole-2-carboxylate | - |

Reactions at Other Indole Ring Positions (e.g., C3-functionalization)

While the N1 position is reactive, the C3 position of the indole ring is the most nucleophilic and is highly susceptible to electrophilic substitution. This reactivity is a hallmark of the indole scaffold. For derivatives like this compound, electrophilic attack predominantly occurs at this site. Functionalization at C3 provides a gateway to a vast array of complex derivatives through subsequent chemical transformations. A common strategy involves introducing a C3-formyl group via the Vilsmeier-Haack reaction, creating a versatile aldehyde intermediate nih.govorganic-chemistry.org.

Friedel–Crafts acylation is a classic electrophilic aromatic substitution method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum trichloride (AlCl₃) fhsu.eduorganic-chemistry.org. In the case of ethyl indole-2-carboxylate, the reaction is more complex than for simple arenes. The high nucleophilicity of the indole ring can lead to substitution at multiple positions.

Research on the Friedel-Crafts acylation of ethyl indole-2-carboxylate has shown that while the expected C3-acylated product is formed, unusual substitution on the benzene portion of the indole can also occur nih.gov. Depending on the reaction conditions and the acylating agent, acylation has been observed at the C5 and C7 positions in addition to the C3 position nih.gov. This highlights the activated nature of the entire indole system, though the C3 position generally remains the most reactive site for such electrophilic attacks. The product ketone is typically deactivated towards further acylation, which helps prevent polysubstitution alfa-chemistry.com.

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful method for the synthesis of alkenes, particularly α,β-unsaturated esters, from aldehydes or ketones wikipedia.orgalfa-chemistry.com. The reaction involves a stabilized phosphonate carbanion, which is more nucleophilic and less basic than the ylides used in the standard Wittig reaction wikipedia.org. A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene wikipedia.orgnrochemistry.com.

For C3-functionalization of this compound, the HWE reaction can be employed on a C3-formyl derivative. This two-step pathway involves:

Formylation: Introduction of an aldehyde group at the C3 position, typically via the Vilsmeier-Haack reaction (using POCl₃ and DMF) on the starting indole nih.govorganic-chemistry.org.

Olefination: The resulting ethyl 6-amino-3-formyl-1H-indole-2-carboxylate is then reacted with a phosphonate ylide, such as the one derived from triethyl phosphonoacetate. The phosphonate is first deprotonated with a base (e.g., NaH) to form the carbanion, which then attacks the C3-aldehyde. The subsequent elimination of a dialkylphosphate salt yields the C3-alkene derivative wikipedia.orgalfa-chemistry.com.

This sequence extends the carbon chain at the C3 position, yielding a derivative with a propenoate side chain, a common structural motif in various biologically active molecules.

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a weak base wikipedia.org. The Doebner modification specifically utilizes pyridine as the solvent and catalyst (often with a co-catalyst like piperidine) and malonic acid as the active methylene component nih.govwikipedia.org. This reaction is particularly useful for converting aromatic aldehydes into the corresponding α,β-unsaturated carboxylic acids, as the intermediate typically undergoes decarboxylation under the reaction conditions wikipedia.orgbu.edu.

Similar to the HWE pathway, this method is applied to a C3-formyl derivative of this compound. The C3-aldehyde is heated with malonic acid in pyridine. The reaction proceeds through a condensation step, followed by dehydration and decarboxylation to yield the (E)-3-(2-carboxyvinyl)-1H-indole derivative nih.gov. This provides a direct route to acrylic acid derivatives at the C3 position, further demonstrating the utility of the C3-formyl intermediate in elaborating the indole scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 6 Amino 1h Indole 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms can be determined.

Proton NMR (¹H NMR) is a powerful technique for identifying the number and type of hydrogen atoms in a molecule. The spectrum of an indole (B1671886) derivative typically shows distinct signals for the ethyl ester group, the aromatic protons on the indole ring, and the N-H proton.

For the parent compound, ethyl 1H-indole-2-carboxylate, the ethyl group protons appear as a characteristic triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group). mdpi.com The indole ring protons resonate in the aromatic region, typically between δ 7.00 and 7.70 ppm. mdpi.com The proton at the C-3 position is usually a singlet, while the protons on the benzene (B151609) ring (H-4, H-5, H-6, H-7) show complex splitting patterns (doublets or multiplets) due to spin-spin coupling. mdpi.comnih.gov The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (often > δ 11.0 ppm in DMSO-d₆). mdpi.com

In ethyl 6-amino-1H-indole-2-carboxylate , the introduction of a strong electron-donating amino (-NH₂) group at the C-6 position significantly influences the electron density of the aromatic ring, causing notable shifts in the proton resonances. The amino group is expected to cause an upfield shift (to a lower δ value) for the aromatic protons, particularly for those in ortho and para positions (H-5 and H-7). The protons of the amino group itself would appear as a new signal, often a broad singlet.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound Predicted values based on substituent effects on the ethyl 1H-indole-2-carboxylate scaffold.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₂CH₃ | ~1.3 | Triplet |

| -OCH₂ CH₃ | ~4.3 | Quartet |

| H-3 | ~7.0-7.2 | Singlet/Doublet |

| H-4 | ~7.4-7.6 | Doublet |

| H-5 | ~6.6-6.8 | Doublet of doublets |

| H-7 | ~6.8-7.0 | Doublet |

| NH (Indole) | >11.0 (in DMSO-d₆) | Broad Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For ethyl 1H-indole-2-carboxylate, the carbonyl carbon of the ester group is the most downfield signal, typically appearing around δ 162.0 ppm. mdpi.com The carbons of the ethyl group (-OCH₂) and (-CH₃) resonate at approximately δ 61.0 and δ 15.0 ppm, respectively. mdpi.com The indole ring carbons generally appear in the range of δ 103.0 to 138.0 ppm. mdpi.com

The presence of the 6-amino group in This compound causes a significant shielding effect (upfield shift) on the carbons of the benzene ring, most prominently at the site of substitution (C-6) and the carbons ortho and para to it (C-5, C-7, and C-3a). This is a direct consequence of the electron-donating nature of the amino group.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on substituent effects on the ethyl 1H-indole-2-carboxylate scaffold.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| -O-CH₂-CH₃ | ~15.0 |

| -O-CH₂ -CH₃ | ~61.0 |

| C-3 | ~105.0-108.0 |

| C-4 | ~121.0-123.0 |

| C-5 | ~110.0-112.0 |

| C-6 | ~140.0-145.0 |

| C-7 | ~100.0-105.0 |

| C-2 | ~128.0-130.0 |

| C-3a | ~125.0-127.0 |

| C-7a | ~138.0-140.0 |

| C =O | ~162.0 |

For derivatives of this compound that incorporate other NMR-active nuclei, advanced techniques can be employed. For instance, ¹⁹F NMR is a highly sensitive technique used for the structural characterization of fluorinated derivatives. researchgate.net The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for confirming the position of fluorination on the indole ring. documentsdelivered.comnih.gov

In studies of fluorinated indole-2-carboxylate (B1230498) derivatives, ¹⁹F NMR spectra show distinct signals for each fluorine atom, and the chemical shifts can differentiate between isomers. nih.gov For example, the ¹⁹F NMR spectrum of ethyl 3-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylate shows a triplet at δ -134.11 ppm, which is characteristic of the fluorine's position and its coupling to neighboring protons. nih.gov This technique is crucial for verifying the success of synthetic fluorination reactions and for studying interactions in biological systems. researchgate.netrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are essential for analyzing complex mixtures and identifying specific indole derivatives. mdpi.com LC-MS is particularly well-suited for the analysis of indole carboxylic acids and their esters, which are often non-volatile and thermally labile. nih.gov The technique has been successfully used to quantify indole metabolites in biological samples like plasma and urine. nih.gov The chromatograph separates the components of the mixture, and the mass spectrometer provides mass data for each component, enabling their identification and quantification.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound with high accuracy. This accuracy is sufficient to determine the elemental formula of the molecule. For indole-2-carboxylate derivatives, ESI-HRMS is routinely used to confirm the identity of newly synthesized compounds. mdpi.comresearchgate.net The technique provides an experimental m/z value that can be compared to the calculated value for a proposed structure. A close match (typically within a few parts per million, ppm) provides strong evidence for the correct elemental composition. nih.govmdpi.com For example, the calculated mass for the [M+H]⁺ ion of ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate is 299.1196, and a measured ESI-HRMS value of 299.1202 confirms this formula. nih.gov

Table 3: Example ESI-HRMS Data for Indole-2-Carboxylate Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Ethyl 3-((3-methoxyphenyl)amino)-1H-indole-2-carboxylate | [M+H]⁺ | 311.1396 | 311.1402 | nih.gov |

| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | [M+H]⁺ | 315.0900 | 315.0907 | nih.gov |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure for this compound is not widely reported, extensive studies on the parent compound, ethyl 1H-indole-2-carboxylate, and other derivatives provide a strong basis for understanding its likely solid-state characteristics.

For instance, the crystal structure of ethyl 1H-indole-2-carboxylate has been determined to be in the monoclinic space group P21/c. nih.gov This analysis reveals the fundamental geometry and intermolecular forces that govern the crystal lattice.

Table 1: Crystallographic Data for Ethyl 1H-indole-2-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5622 (7) |

| b (Å) | 18.891 (2) |

| c (Å) | 9.6524 (13) |

| β (°) | 104.454 (13) |

| V (ų) | 982.1 (2) |

| Z | 4 |

Data sourced from references nih.govresearchgate.net.

The molecular packing in the crystal lattice of indole derivatives is heavily influenced by intermolecular interactions, particularly hydrogen bonding. In the case of ethyl 1H-indole-2-carboxylate, the molecules form hydrogen-bonded dimers. nih.govresearchgate.net This occurs through O···H—N hydrogen bonds between the keto oxygen atom of the carboxylate group and the N—H group of the indole ring on an adjacent molecule, creating a centrosymmetric R²₂(10) ring motif. nih.govresearchgate.net

These dimeric units then arrange themselves into a classic herringbone pattern, with the zigzag of the pattern running along the b-axis direction. nih.govresearchgate.net This efficient packing arrangement is stabilized by van der Waals forces. Other substituted indole-2-carboxylate derivatives also exhibit extensive hydrogen bonding networks. For example, spiro-oxindole derivatives form layers connected by N—H⋯N and N—H⋯O hydrogen bonds. iucr.org The presence of the 6-amino group on the target molecule, this compound, would be expected to introduce additional hydrogen bonding capabilities (N—H···O and N—H···N), potentially leading to more complex and robust packing arrangements compared to the unsubstituted parent compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for verifying the purity of synthesized indole derivatives and for their isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods due to their high resolution and sensitivity.

HPLC is routinely used to assess the purity of ethyl indole-2-carboxylate derivatives. The retention time (R T) is a key parameter for compound identification under specific chromatographic conditions. Studies on various substituted indole-2-carboxylates demonstrate the utility of HPLC in separating closely related compounds. For example, the purity of several ethyl 3-((substituted-phenyl)amino)-1H-indole-2-carboxylate derivatives was confirmed to be >99% by HPLC analysis. nih.gov

Table 2: HPLC Retention Times for Selected Ethyl Indole-2-Carboxylate Derivatives

| Compound | Retention Time (min) | Purity (%) |

|---|---|---|

| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate | 7.92 | >99 |

| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | 6.71 | >99 |

| Ethyl 5-nitro-1H-indole-2-carboxylate | 12.43 | >96 |

| Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate | 8.37 | Not specified |

Data sourced from references nih.govnih.gov.

These methods typically utilize reverse-phase columns (e.g., C18) with mobile phases consisting of mixtures of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with gradient elution to achieve optimal separation.

UPLC, an enhancement of HPLC utilizing smaller particle size columns, offers faster analysis times and improved resolution. It has been effectively used in monitoring the synthesis of indole derivatives. For example, the progress of reactions involving tert-butyl 2-amino-1H-indole-3-carboxylate was monitored by UPLC, demonstrating its utility for real-time reaction analysis. arkat-usa.org UPLC analysis of the crude reaction mixtures for related compounds confirmed the presence of major and minor components, guiding subsequent purification strategies. arkat-usa.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy The IR spectrum of an indole derivative provides a characteristic fingerprint based on its molecular vibrations. For the parent compound, ethyl 1H-indole-2-carboxylate, key vibrational bands have been identified. The N-H stretch of the indole ring typically appears as a sharp peak in the region of 3400-3500 cm⁻¹. The C=O stretch of the ester group is a strong, prominent band usually found around 1700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Ethyl 1H-indole-2-carboxylate

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3463, 3431 | Indole N-H |

| C-H Stretch | 2929 | Aliphatic/Aromatic C-H |

| C=O Stretch | 1711, 1695 | Ester Carbonyl |

Data sourced from reference rjpbcs.com.

For this compound, additional peaks corresponding to the amino group would be expected. Specifically, a pair of bands for the N-H stretches (symmetric and asymmetric) of the primary amine would likely appear in the 3300-3500 cm⁻¹ region, potentially overlapping with the indole N-H stretch. N-H bending vibrations would also be present around 1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy probes the electronic transitions within a molecule. The indole ring system possesses a characteristic UV absorption profile. Studies on related compounds like indole-3-carboxylic acid show absorption in the 200-600 nm range. researchgate.net Indole derivatives typically exhibit two main absorption bands, one around 260-290 nm and a second, often weaker band at shorter wavelengths, arising from π-π* transitions within the aromatic system. umaine.edu The presence of the 6-amino group, an auxochrome, on the indole ring of this compound is expected to cause a bathochromic (red) shift in the absorption maxima and potentially an increase in molar absorptivity, as the lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic π-system.

Computational Chemistry Studies on Ethyl 6 Amino 1h Indole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules, offering a theoretical framework to understand their structure and reactivity. For derivatives of indole (B1671886), these calculations have been successfully employed to complement and explain experimental findings.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organic molecules. When paired with a comprehensive basis set like 6-311G++(d,p), it provides reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.

While a specific DFT study on ethyl 6-amino-1H-indole-2-carboxylate is not extensively documented in publicly available literature, a detailed analysis of the closely related compound, ethyl indole-2-carboxylate (B1230498), using the B3LYP/6-311++G(d,p) basis set offers significant insights. nih.gov For this parent compound, the calculations have been used to determine optimized molecular parameters and vibrational wavenumbers. nih.gov The introduction of a 6-amino group is anticipated to influence the electronic distribution within the indole ring, primarily through its electron-donating mesomeric effect. This would likely lead to changes in bond lengths and angles, as well as shifts in vibrational frequencies, compared to the unsubstituted ethyl indole-2-carboxylate. The amino group's ability to donate electron density into the aromatic system would increase the electron density of the benzene (B151609) portion of the indole ring, which in turn affects the entire molecule's electronic properties.

The arrangement of electrons in molecular orbitals is key to understanding a molecule's chemical behavior. Techniques such as Frontier Molecular Orbital (HOMO/LUMO) and Natural Bond Orbital (NBO) analyses provide a detailed picture of this electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity.

For the parent ethyl indole-2-carboxylate, the HOMO-LUMO gap has been calculated, providing a baseline for its chemical reactivity. nih.gov The addition of a 6-amino group, being a strong electron-donating group, is expected to raise the energy of the HOMO significantly. This is because the lone pair of electrons on the nitrogen atom of the amino group can participate in the π-system of the indole ring, increasing the electron density and thus the energy of the highest occupied orbital. The effect on the LUMO is generally less pronounced. Consequently, the HOMO-LUMO gap for this compound is predicted to be smaller than that of its unsubstituted counterpart, suggesting enhanced reactivity, particularly towards electrophiles.

Table 1: Predicted Qualitative Effects of the 6-Amino Group on Frontier Orbital Energies

| Molecular Orbital | Effect of 6-Amino Group | Predicted Change in Energy |

|---|---|---|

| HOMO | Electron-donating | Increase |

| LUMO | Minor perturbation | Slight change |

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and charge distribution within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and charge delocalization.

In the case of ethyl indole-2-carboxylate, NBO analysis has been used to explain the delocalization of charge throughout the molecule. nih.gov Key interactions would involve the delocalization of the nitrogen lone pair of the indole ring and the π-electrons of the aromatic system. For this compound, the NBO analysis would be particularly insightful in quantifying the electron-donating effect of the 6-amino group. It would be expected to show significant delocalization of the lone pair of the amino nitrogen into the π-system of the benzene ring, leading to increased electron density at the ortho and para positions relative to the amino group. This charge delocalization is a key factor in determining the molecule's reactivity and spectroscopic properties.

Tautomerism, the interconversion of structural isomers, is an important consideration for many heterocyclic molecules. For indole derivatives, the potential for prototropic tautomerism exists. While the aromatic 1H-indole form is generally the most stable, the presence of substituents can influence the relative stability of other tautomers.

In the context of this compound, one could theoretically consider a form of lactim-lactam tautomerism within the pyrrole (B145914) ring, where the N-H proton could potentially migrate to the carbonyl oxygen of the ester group, forming a lactim-like structure. However, this would disrupt the aromaticity of the pyrrole ring and is therefore expected to be energetically unfavorable.

A more relevant tautomeric equilibrium to consider for this specific molecule is the amino-imino tautomerism involving the 6-amino group. The amino tautomer is generally more stable for anilines and related compounds in neutral conditions. Computational studies could quantify the energy difference between the amino and the corresponding imino tautomer, confirming the predominance of the amino form.

Computational geometrical optimization aims to find the lowest energy arrangement of atoms in a molecule. This provides a three-dimensional structure with predicted bond lengths and angles that can be compared with experimental data, if available.

For the parent ethyl indole-2-carboxylate, a full geometrical optimization has been performed using DFT, yielding specific values for bond lengths and angles. nih.gov For instance, the C=O bond length of the ester group and the various C-C and C-N bond lengths within the indole ring have been determined. nih.gov

The introduction of the 6-amino group in this compound is expected to cause subtle but predictable changes in the geometry of the indole ring. The electron-donating nature of the amino group would likely lead to a slight shortening of the C5-C6 and C6-C7 bonds and a slight lengthening of the C4-C5 and C1-C6 bonds (using standard indole numbering) due to increased π-electron delocalization in that region of the benzene ring. The C-N bond of the amino group would also exhibit partial double bond character.

Table 2: Selected Optimized Bond Lengths (Å) for Ethyl Indole-2-Carboxylate and Predicted Changes for the 6-Amino Derivative

| Bond | Bond Length (Å) in Ethyl Indole-2-Carboxylate nih.gov | Predicted Change with 6-Amino Group |

|---|---|---|

| C2-C10 (Ester) | 1.465 | Minimal |

| C10=O11 (Ester) | 1.216 | Minimal |

| C4-C9 (Ring fusion) | 1.426 | Slight Lengthening |

Table 3: Selected Optimized Bond Angles (°) for Ethyl Indole-2-Carboxylate nih.gov

| Angle | Bond Angle (°) |

|---|---|

| N1-C2-C10 | 132.3 |

| N1-C2-C3 | 109.29 |

Electronic Structure Analysis

Molecular Interaction Energy Studies

Molecular interaction energy studies are fundamental to understanding how a molecule like this compound will interact with biological targets, such as proteins or enzymes. These studies often employ quantum mechanics (QM) and molecular mechanics (MM) methods to calculate the binding affinity and the nature of intermolecular forces.

While specific interaction energy studies for this compound are not extensively detailed in publicly accessible literature, general principles can be applied. The molecule possesses several key features that dictate its interactions:

Hydrogen Bond Donors: The amine (-NH2) group at the C6 position and the indole N-H group can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The carbonyl oxygen of the ester group is a primary hydrogen bond acceptor.

Aromatic System: The indole ring can participate in π-π stacking and hydrophobic interactions.